molecular formula C23H24N4O4S2 B2412364 N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953984-19-5

N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2412364
CAS No.: 953984-19-5
M. Wt: 484.59
InChI Key: MCOMJMATHFXHMN-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenylamine reacts with an activated ester or halide.

    Coupling with Acetamidophenyl Group: The final step involves coupling the thiazole derivative with 3-acetamidophenyl acetic acid or its derivatives using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxyphenyl moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, amines, thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acetamide group are likely involved in binding interactions, while the ethoxyphenyl moiety could influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(3-acetamidophenyl)-2-((4-(2-((2-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Contains a chlorophenyl group, which may alter its reactivity and biological activity.

Uniqueness

N-(3-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may enhance its solubility and membrane permeability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-3-31-20-10-5-4-9-19(20)27-21(29)12-18-13-32-23(26-18)33-14-22(30)25-17-8-6-7-16(11-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOMJMATHFXHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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